molecular formula C14H19NO B13243541 3-{2-Azaspiro[4.4]nonan-4-yl}phenol

3-{2-Azaspiro[4.4]nonan-4-yl}phenol

Cat. No.: B13243541
M. Wt: 217.31 g/mol
InChI Key: NUYYUCXDBQSYAQ-UHFFFAOYSA-N
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Description

3-{2-Azaspiro[4.4]nonan-4-yl}phenol is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . It is characterized by a spirocyclic structure, which includes a phenol group and an azaspiro nonane moiety. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol involves several steps. One common synthetic route includes the reaction of phenol with a spirocyclic amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-{2-Azaspiro[4.4]nonan-4-yl}phenol undergoes various chemical reactions, including:

Scientific Research Applications

3-{2-Azaspiro[4.4]nonan-4-yl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

3-{2-Azaspiro[4.4]nonan-4-yl}phenol can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of the phenol group and the azaspiro nonane moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3-(2-azaspiro[4.4]nonan-4-yl)phenol

InChI

InChI=1S/C14H19NO/c16-12-5-3-4-11(8-12)13-9-15-10-14(13)6-1-2-7-14/h3-5,8,13,15-16H,1-2,6-7,9-10H2

InChI Key

NUYYUCXDBQSYAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC2C3=CC(=CC=C3)O

Origin of Product

United States

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